Product packaging for 2,4,6-Trimethylphenylazide(Cat. No.:CAS No. 14213-00-4)

2,4,6-Trimethylphenylazide

Cat. No.: B3378356
CAS No.: 14213-00-4
M. Wt: 161.2 g/mol
InChI Key: YNOHHRQEKATAMQ-UHFFFAOYSA-N
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Description

Significance of Aryl Azides as Advanced Synthetic Intermediates

Aryl azides are a cornerstone of modern synthetic chemistry due to their versatile reactivity. organic-chemistry.org They serve as precursors to a wide array of nitrogen-containing compounds and are particularly valued for their ability to generate highly reactive nitrene intermediates upon thermal or photochemical decomposition. wikipedia.orgmdpi.comnih.gov This process involves the extrusion of stable dinitrogen gas (N₂), a strong thermodynamic driving force for many of their reactions. wikipedia.org

The utility of aryl azides is prominent in several key areas of organic synthesis:

Nitrene Chemistry : The generation of aryl nitrenes opens pathways for C-H insertion and amination reactions, aziridination of alkenes, and rearrangements, enabling the construction of complex molecular architectures. bohrium.combohrium.com

Cycloaddition Reactions : Aryl azides participate as 1,3-dipoles in Huisgen cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. wikipedia.org This transformation is a cornerstone of "click chemistry," a concept celebrated for its reliability, high yield, and tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org

Staudinger Ligation/Reaction : The reaction of azides with phosphines, known as the Staudinger reaction, produces aza-ylides which can be hydrolyzed to form primary amines. wikipedia.orgmdpi.comnih.gov This provides a mild and efficient method for introducing an amino group and serves as a protected amine synthon. wikipedia.org

Heterocycle Synthesis : Beyond triazoles, aryl azides are instrumental in synthesizing a diverse range of nitrogen-containing heterocyclic compounds, such as pyrroles, pyrazoles, and pyridines, which are common motifs in pharmaceuticals and biologically active molecules. mdpi.comnih.gov

The synthesis of aryl azides can be accomplished through several reliable methods, including the reaction of arenediazonium salts with sodium azide (B81097) or the copper-catalyzed coupling of aryl halides with sodium azide. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgrsc.org Their stability relative to other reactive intermediates, combined with their diverse reactivity, solidifies their role as indispensable tools for synthetic chemists. organic-chemistry.org

Structural Features and Electronic Configuration of 2,4,6-Trimethylphenylazide

The molecular structure of this compound is defined by a central benzene (B151609) ring bonded to an azide functional group and three methyl groups. The methyl groups are positioned at carbons 2, 4, and 6, flanking the azide group at the 1-position.

Key Structural and Electronic Features:

The Azide Group : The azide functional group (-N₃) is a linear arrangement of three nitrogen atoms with delocalized π-electrons. It can be represented by two principal resonance structures, which contribute to its character as a 1,3-dipole. wikipedia.orgmdpi.com This electronic flexibility is fundamental to its participation in cycloaddition reactions. mdpi.com

Aromatic System : The azide is attached to a sp²-hybridized carbon of the phenyl ring. The electronic properties of the ring can influence the reactivity of the azide.

Methyl Substituents : The three methyl groups on the phenyl ring are electron-donating through an inductive effect. This electronic contribution can influence the reactivity of the molecule. For instance, electron-donating groups can accelerate the intersystem crossing of the corresponding singlet nitrene to the triplet state. studfile.net

Steric Hindrance : The two methyl groups at the ortho-positions (2 and 6) create significant steric bulk around the azide functional group. This steric shielding plays a crucial role in the chemistry of its derived nitrene, retarding the rate of certain intramolecular reactions and thereby increasing the lifetime of the reactive intermediate. acs.orgstudfile.net

PropertyValue
Chemical FormulaC₉H₁₁N₃ lookchem.com
Molecular Weight161.2037 g/mol lookchem.com
AppearanceYellow crystalline solid lookchem.com
SynonymsMesityl azide, 2-Azido-1,3,5-trimethylbenzene chemspider.com
CAS Number14213-00-4 lookchem.com

Overview of Principal Research Trajectories and Scholarly Contributions

Research involving this compound has largely focused on leveraging its unique steric and electronic properties. The primary areas of investigation include the study of its corresponding nitrene, its application in organometallic chemistry as a ligand precursor, and its use in synthetic transformations.

Generation and Reactivity of 2,4,6-Trimethylphenylnitrene: A significant body of research has been dedicated to the photolytic or thermal decomposition of this compound to generate 2,4,6-trimethylphenylnitrene (a monovalent, highly reactive intermediate). mdpi.comstudfile.net Laser flash photolysis studies have been instrumental in characterizing the transient species formed. acs.org A key finding is that the two ortho-methyl groups sterically hinder the rearrangement of the singlet nitrene to a cyclic azirine intermediate. acs.orgstudfile.net This steric effect increases the barrier to rearrangement and extends the lifetime of the singlet nitrene compared to less substituted phenylnitrenes, making it a valuable subject for studying the fundamental properties of these reactive species. researchgate.netstudfile.net

Singlet ArylnitreneBarrier to Rearrangement (kcal/mol)
Phenylnitrene5.6 acs.orgresearchgate.net
o-Methylphenylnitrene5.3 acs.orgresearchgate.net
2,6-Dimethylphenylnitrene7.0 acs.orgresearchgate.net
2,4,6-Trimethylphenylnitrene7.3 ± 0.4 acs.orgresearchgate.net

Applications in Organometallic Chemistry: this compound (often abbreviated as MesN₃) is widely used as a nitrene-transfer agent in organometallic synthesis. researchgate.netosti.gov It reacts with low-valent metal complexes, leading to the formation of metal-imido complexes, where a nitrogen atom (derived from the azide) forms a multiple bond to the metal center. osti.govscispace.comresearchgate.net For example, it has been used to synthesize novel cobalt-imido and iron-imido complexes. researchgate.netosti.govosti.gov These resulting complexes are of significant interest for their unique electronic structures and their potential as catalysts for reactions such as C-H bond amination. researchgate.netbohrium.combohrium.com

Use in Synthesis: In synthetic organic chemistry, this compound serves as a model substrate for developing new reactions. It has been employed in studies on the synthesis of 1,2,3-triazoles and in the investigation of thermal decomposition pathways of complex azides. mdpi.comrsc.org Its defined structure allows researchers to probe the influence of steric and electronic effects on the outcomes of these chemical transformations. mdpi.combohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B3378356 2,4,6-Trimethylphenylazide CAS No. 14213-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-7(2)9(11-12-10)8(3)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOHHRQEKATAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161950
Record name Benzene, 2-azido-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14213-00-4
Record name Benzene, 2-azido-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014213004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-azido-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4,6 Trimethylphenylazide and Analogous Mesityl Azides

Established Preparative Routes to Aryl Azides

Aryl azides are crucial intermediates in various fields of chemical synthesis, including click chemistry, the synthesis of heterocycles, and bioorthogonal chemistry. eurekaselect.comresearchgate.net Consequently, numerous methods for their preparation have been developed over the years.

The most traditional and widely used method for synthesizing aryl azides begins with the corresponding aniline (B41778) (aromatic amine). researchgate.netresearchgate.net This classical two-step procedure involves:

Diazotization: The aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂), under strong acidic conditions and at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net

Azidation: The resulting diazonium salt is then reacted with an azide (B81097) source, most commonly sodium azide (NaN₃), to yield the final aryl azide product. eurekaselect.comresearchgate.net This nucleophilic substitution reaction displaces the diazonium group (N₂).

While effective, this classical route can be experimentally inconvenient due to the need for strong acids, low temperatures, and the handling of potentially unstable diazonium salt intermediates. eurekaselect.com

To address these challenges, several alternative methodologies have been developed. One significant advancement is the use of arenediazonium tosylates. organic-chemistry.org This method involves the diazotization of aromatic amines with sodium nitrite in the presence of p-toluenesulfonic acid (p-TsOH). The resulting arenediazonium tosylates are often stable, water-soluble solids that react instantly with sodium azide in water at room temperature to produce aryl azides in high purity and quantitative yields. organic-chemistry.orgorganic-chemistry.org This approach is noted for its simplicity, enhanced safety, and minimal purification requirements. organic-chemistry.org

The Sandmeyer reaction offers another pathway, classically used to convert aryl diazonium salts into aryl halides or cyanides using copper(I) salts as catalysts. jk-sci.comwikipedia.org This radical-nucleophilic aromatic substitution can be adapted for azidation, representing a key method for introducing the azide functionality onto an aromatic ring. researchgate.net

Other modern approaches have expanded the synthetic toolkit for aryl azides:

From Aryl Halides: Copper-catalyzed coupling reactions between aryl halides (particularly iodides) and sodium azide provide a direct route to aryl azides, often under mild conditions. researchgate.net

From Organometallic Reagents: Aryl boronic acids can be converted to aryl azides using copper(II) catalysis. organic-chemistry.org Additionally, the reaction of aryl Grignard or lithium reagents with tosyl azide is an effective method. nih.govresearchgate.net

Azide-Free Syntheses: Due to governmental controls on sodium azide owing to its explosive potential, methods that avoid this reagent have been explored. scielo.brscielo.br One such strategy involves the reaction of aryl hydrazines with sodium nitrite. nih.govscielo.br Another one-pot protocol uses hydrazine (B178648) hydrate (B1144303) and sodium nitrite to convert anilines directly to aryl azides. amazonaws.com

Table 1: Comparison of Established Synthetic Routes to Aryl Azides
MethodStarting MaterialKey ReagentsGeneral ConditionsAdvantages
Classical DiazotizationAromatic AmineNaNO₂, Strong Acid, NaN₃Low temperature (0-5 °C)Widely applicable, uses common reagents. eurekaselect.comresearchgate.net
Arenediazonium TosylatesAromatic AmineNaNO₂, p-TsOH, NaN₃Room temperature, aqueous mediumHigh yield, high purity, safer intermediates. organic-chemistry.org
Copper-Catalyzed AzidationAryl HalideNaN₃, Cu(I) salt, ligandMild conditionsAvoids diazonium salts. researchgate.net
From OrganometallicsAryl Grignard/Lithium ReagentTosyl azideVaries with reagentAlternative to amine-based routes. nih.govresearchgate.net
From Aryl HydrazinesAryl HydrazineNaNO₂Generally mildAvoids direct use of NaN₃. scielo.brscielo.br

Specific Synthetic Adaptations and Optimizations for 2,4,6-Trimethylphenylazide

The synthesis of this compound (mesityl azide) presents a specific challenge due to the steric hindrance imposed by the two methyl groups positioned ortho to the azide functionality. acs.org This steric profile can significantly influence the reactivity of the starting material and the stability of intermediates, often requiring modifications to the general synthetic protocols.

The classical diazotization of 2,4,6-trimethylaniline (B148799) (mesidine) is a common starting point. However, the bulky methyl groups can hinder the approach of reagents to the amino group and may affect the stability and reactivity of the resulting diazonium salt. Therefore, careful optimization of reaction parameters such as temperature, reaction time, and reagent concentration is crucial to achieve a good yield.

A specific and effective method for preparing mesityl azide that circumvents the direct diazotization of the sterically hindered aniline involves the use of an organometallic intermediate. researchgate.net In this route, mesitylmagnesium bromide, a Grignard reagent prepared from 2-bromo-1,3,5-trimethylbenzene, is reacted with tosyl azide. The reaction proceeds through the formation of a tosyltriazene salt intermediate, which then fragments to yield mesityl azide. researchgate.net This approach avoids the potentially problematic diazotization step of the crowded aminomesitylene.

Computational studies on the reactivity of mesityl azide compared to less hindered aryl azides (like tolyl and xylyl azides) suggest that the steric bulk of the mesityl group plays a critical role. acs.org This inherent structural feature must be a primary consideration when selecting and optimizing a synthetic route. For instance, reaction pathways that are sensitive to steric effects may be less favorable, while those that can accommodate the bulky mesityl group will be more successful.

Yield Enhancement Strategies and Purity Considerations in Synthesis

Achieving high yields and purity in the synthesis of this compound requires strategies that address the compound's specific structural features and the potential for side reactions.

Yield Enhancement:

Stable Intermediates: The use of arenediazonium tosylates, as opposed to traditional diazonium halides, can lead to higher yields because these intermediates are more stable and less prone to decomposition, even for sterically hindered systems. organic-chemistry.org This method often produces clean products, simplifying purification. organic-chemistry.org

Optimized Reaction Conditions: For sterically hindered substrates like mesityl azide, reaction conditions are paramount. Higher temperatures might be needed to overcome the activation energy barrier caused by steric hindrance, but this must be balanced against the thermal stability of the azide product. DFT analysis suggests that temperature can significantly influence reaction pathways, with different products forming at different temperatures. acs.org

Purity Considerations:

Side Products: The primary impurity in syntheses starting from 2,4,6-trimethylaniline is often the unreacted starting material. Incomplete diazotization or azidation reactions due to steric hindrance can lead to significant amounts of residual amine. Phenolic byproducts can also form if the diazonium salt reacts with water.

Purification Techniques: Purification of the final product is essential to remove these impurities. Common methods include:

Column Chromatography: A standard method for purifying organic compounds, allowing for the separation of the desired azide from starting materials and byproducts. orgsyn.orgorgsyn.org

Distillation: If the azide is a liquid with sufficient thermal stability, distillation can be an effective purification method.

Chemical Treatment: In the synthesis of mesityl azide from its Grignard reagent, the intermediate tosyltriazene salt is treated with aqueous sodium pyrophosphate to induce fragmentation and facilitate purification. researchgate.net

Given the potential hazards associated with azides, ensuring the complete removal of potentially explosive or unstable impurities is a critical aspect of the purification process.

Decomposition Pathways and Reactive Intermediate Generation from 2,4,6 Trimethylphenylazide

Thermal Decomposition and Dinitrogen Extrusion

The application of heat to 2,4,6-trimethylphenylazide provides the necessary energy to overcome the activation barrier for the cleavage of the Nα–Nβ bond, resulting in the release of dinitrogen gas and the generation of 2,4,6-trimethylphenylnitrene.

The thermal decomposition of organic azides is understood to be a stepwise process where the primary and rate-determining step is the extrusion of dinitrogen to form a nitrene intermediate. scispace.comrsc.orgresearchgate.net This process can proceed through two distinct pathways depending on the spin state of the resulting nitrene.

Spin-Allowed Pathway: This route involves a conventional transition state on the singlet ground state surface (S₀), leading directly to the formation of a singlet nitrene. scispace.comresearchgate.net

Spin-Forbidden Pathway: Alternatively, the decomposition can occur via an intersystem crossing from the singlet ground state (S₀) to the triplet state (T₀), which then dissociates to yield a triplet nitrene. scispace.comresearchgate.net

Computational studies on prototypical azides have shown that the energy barriers for both the spin-allowed and spin-forbidden pathways can be quite similar. rsc.orgresearchgate.net However, kinetic modeling indicates that the rate coefficients for the singlet path are typically several orders of magnitude higher than those for the spin-forbidden reaction, suggesting that the formation of the singlet nitrene is the dominant channel in thermal decomposition. rsc.orgresearchgate.net Once formed, the highly reactive nitrene intermediate can undergo various subsequent reactions, such as isomerization. scispace.comrsc.org

Comparison of Proposed Thermal Decomposition Pathways
PathwayIntermediate StateResulting Nitrene Spin StateKinetic Favorability
Spin-AllowedSinglet Transition State (S₀)SingletDominant Pathway
Spin-ForbiddenIntersystem Crossing (S₀/T₀)TripletLess Favorable

The reactivity of aryl azides is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring. acs.orgrsc.org In this compound, the three methyl groups at the ortho- and para-positions play a crucial role.

Electronic Effects: The methyl groups are electron-donating, which generally has a modest effect on the rate of thermal decomposition compared to steric factors. acs.org Electron-donating groups can slightly destabilize the azide (B81097) ground state, potentially lowering the activation energy for dinitrogen extrusion.

Steric Effects: The most significant influence of the mesityl group is its steric hindrance. The two ortho-methyl groups force the azido (B1232118) group out of the plane of the aromatic ring. rsc.org This steric repulsion induces a bent conformation in the azido group, which can make it more reactive. rsc.org Steric hindrance can significantly retard intermolecular reactions, but in the case of decomposition, it promotes the intramolecular extrusion of nitrogen. acs.org This steric crowding can also influence the subsequent reactions of the generated nitrene, favoring intramolecular processes like C-H insertion into an ortho-methyl group. nih.gov

Photochemical Decomposition and Photoinduced Nitrene Generation

Irradiation with ultraviolet (UV) light provides an alternative pathway for the decomposition of this compound. nih.gov This photochemical process involves the absorption of a photon to reach an electronically excited state, which then rapidly dissociates to produce the nitrene and dinitrogen.

Femtosecond transient absorption spectroscopy has been instrumental in studying the early events in the photochemistry of aryl azides. researchgate.net These studies reveal that upon photoexcitation, the azide molecule is promoted to a higher singlet excited state (S₂). This S₂ state is typically very short-lived, with lifetimes often in the hundreds of femtoseconds. researchgate.net

The decay of the S₂ state is directly accompanied by the appearance of the transient absorption signal of the corresponding singlet arylnitrene. researchgate.net The intermediate lower-energy excited state (S₁) is often not observed experimentally. This is attributed to its extremely low instantaneous concentration, which suggests that the fragmentation and nitrene formation from the S₁ state is an exceptionally fast process. researchgate.net Following its formation, the "hot" singlet nitrene undergoes vibrational cooling on a picosecond timescale. researchgate.net

Observed Lifetimes of Species in Aryl Azide Photochemistry researchgate.net
SpeciesObserved Lifetime
Second Excited Singlet State (S₂) of AzideHundreds of femtoseconds
Singlet 1-Naphthylnitrene12 ps
Singlet ortho-Biphenylnitrene16 ps
Vibrational Cooling of para-Biphenylnitrene11 ps

Quantum chemical calculations provide a theoretical framework for understanding the photo-reactivity of aryl azides. These calculations support the experimental observations from ultrafast spectroscopy. Theoretical models predict that the initially populated second excited singlet state (S₂) of the azide is a bound state. researchgate.net

From this S₂ state, the molecule is thought to rapidly transition to the first excited singlet state (S₁). Calculations indicate that there is a very low energy barrier for the dissociation of the azide from the S₁ state, leading to the efficient and ultrafast formation of the arylnitrene and dinitrogen. researchgate.net The high reactivity of photochemically generated nitrenes is harnessed in applications like photo-crosslinking, where sterically hindered azides, such as those with bulky ortho-substituents, have shown high efficiency because the desired C-H insertion reactions are favored over other potential side reactions. nih.gov

Computational and Theoretical Investigations of 2,4,6 Trimethylphenylazide and Its Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a central tool for exploring the reactivity of 2,4,6-trimethylphenylazide. DFT calculations allow researchers to model reaction pathways and determine the energetics of various processes, providing a molecular-level understanding that is often difficult to obtain through experimental means alone.

A notable DFT analysis explored the unique reactivity of mesityl azide (B81097) with a nickel complex, (bpy)NiEt₂, comparing it to other aryl azides. acs.orgnih.gov This study revealed that while most aryl azides react to form specific nickel amide products, mesityl azide leads to a different set of products, including ethylene, butane (B89635), and azomesitylene. acs.org Computational analysis was employed to uncover the mechanistic origins of this divergence in reactivity.

The elucidation of transition state (TS) structures and their corresponding energy landscapes is fundamental to understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the critical geometry of the molecules as they transform from reactants to products. ucsb.edu Computational methods can locate these first-order saddle points on the potential energy surface, providing crucial information about the feasibility and selectivity of a reaction. ucsb.edue3s-conferences.org

In the case of the reaction between mesityl azide and (bpy)NiEt₂, DFT calculations were used to investigate several competing pathways. acs.orgnih.gov Three primary reaction mechanisms were proposed and computationally assessed:

Ni-C Bond Homolysis: The breaking of a nickel-carbon bond to form radical species.

Reductive Elimination: The formation of butane from the two ethyl groups on the nickel complex.

Nucleophilic Attack: The direct attack of the aryl azide on the nickel center. nih.gov

Calculations of the energy landscape for these competing reactions showed that the steric bulk of the mesityl group on this compound significantly influences the favorability of these pathways compared to less hindered aryl azides. acs.org The transition state for the nucleophilic attack pathway, for instance, was found to be a key differentiator. acs.org By mapping the potential energy surface, researchers can visualize the energy barriers associated with each step, explaining why certain products are formed preferentially. researchgate.net

Kinetic parameters, such as activation energies (Ea or ΔG‡) and bond dissociation energies, quantify the rates and feasibility of chemical reactions. beilstein-journals.org DFT calculations are instrumental in determining these values, which can explain experimentally observed reactivity trends.

For the reaction system involving mesityl azide and (bpy)NiEt₂, the calculated Bond Dissociation Free Energies (BDFEs) highlighted the importance of radical pathways. nih.gov The study suggested that Ni-C bond homolysis and nucleophilic attack are dominant at higher and lower temperatures, respectively. nih.gov The BDFE for the Ni-N bond in the intermediate nickel-imidyl species is particularly relevant. A lower BDFE implies a higher concentration of radical intermediates, which can lead to different reaction outcomes. nih.gov Computational analysis indicated that the concentration of key radical intermediates is greatest for reactions involving mesityl azide, explaining its unique product distribution. nih.gov

While specific activation energies for the thermal decomposition of isolated this compound are not extensively detailed in these studies, related computational work on nitrene-transfer reactions provides context. For example, in a cobalt-catalyzed aziridination, the rate-determining step was found to have a calculated activation free energy (ΔG‡) of 23.4 kcal/mol. nih.gov Such calculations are vital for predicting reaction rates and understanding the factors that control them.

Calculated Bond Dissociation Free Energies (BDFEs) for Intermediates in the Reaction of Aryl Azides. Data sourced from Otten, B. M., et al. (2014). nih.gov
BondAryl GroupBDFE (kcal/mol)
Ni-NMesityl29.2
Ni-Np-Tolyl32.7
Ni-No-Tolyl31.4
Ni-C-18.1

Electronic Structure Calculations for this compound and Key Intermediates

Understanding the electronic structure of this compound and its reactive intermediates, particularly the corresponding nitrene, is essential for explaining its reactivity. Electronic structure calculations provide information on how electrons are distributed within the molecule, which orbitals they occupy, and their energetic levels.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and shape of these frontier orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). For this compound, the HOMO is typically associated with the azide group and the aromatic ring, while the LUMO is an antibonding orbital. The interaction of these orbitals with other molecules dictates the course of cycloaddition and nitrene-formation reactions. A qualitative understanding can be gained by considering the MO diagram of the simpler azide anion, which shows the combination of nitrogen atomic orbitals to form bonding, non-bonding, and antibonding molecular orbitals. youtube.com

Furthermore, calculating the charge distribution reveals the polarity of bonds and identifies sites susceptible to nucleophilic or electrophilic attack. researchgate.net Methods like Mulliken population analysis or those based on fitting the electrostatic potential (e.g., CHELPG) can be used to assign partial atomic charges. researchgate.netbhu.ac.in A Molecular Electrostatic Potential (MESP) map visually represents the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). bhu.ac.in For this compound, the terminal nitrogen atom of the azide group is an electron-rich site, consistent with its role in many reactions.

The thermal or photochemical decomposition of this compound results in the loss of dinitrogen (N₂) and the formation of a highly reactive 2,4,6-trimethylphenylnitrene intermediate. wikipedia.org Nitrenes are nitrogen analogues of carbenes and possess a nitrogen atom with six valence electrons. wikipedia.org

A key aspect of nitrenes is their spin state. Most aryl nitrenes have a triplet ground state (S=1), meaning they have two unpaired electrons in different orbitals. wikipedia.orgnih.gov The spin multiplicity is calculated using the formula 2S+1, which for a triplet state gives a value of 3. embibe.comyoutube.com A higher-energy singlet state (S=0, multiplicity = 1) also exists where the electrons are paired in one orbital. nih.gov The spin state is critical as it dictates the reactivity; triplet nitrenes often react like diradicals, while singlet nitrenes can undergo concerted reactions. wikipedia.org

Computational methods are used to determine the relative energies of the singlet and triplet states and to quantify the radical character of intermediates. For instance, in a related high-spin cobalt-nitrene intermediate, DFT calculations showed a high-spin ground state (S = 5/2) with approximately 1.1 unpaired electrons located on the nitrene nitrogen atom, confirming its significant radical character. nih.gov Such calculations are crucial for predicting whether a reaction will proceed through a radical mechanism.

Spectroscopic Characterization of Transient Intermediates and Ground States

While experimental spectroscopy is the ultimate tool for characterizing molecules, computational methods play a vital role in predicting and interpreting spectroscopic data, especially for short-lived, transient intermediates like nitrenes.

Theoretical calculations can predict vibrational frequencies (IR spectroscopy), electronic transitions (UV-Visible spectroscopy), and magnetic resonance parameters (NMR and EPR spectroscopy). For the ground state of this compound, calculated IR spectra can be compared with experimental data to confirm its structure.

For transient species, this predictive power is even more valuable. The triplet ground state of 2,4,6-trimethylphenylnitrene makes it paramagnetic and thus amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Computational chemistry can predict the zero-field splitting parameters (D and E) that are measured in EPR experiments, which provides direct information about the electronic structure and spin distribution of the triplet nitrene. wikipedia.orgnih.gov Similarly, calculated UV-Vis spectra can help identify the absorption bands of transient intermediates observed in techniques like flash photolysis, allowing for the monitoring of their formation and decay during a reaction. nih.gov

EPR, Mössbauer, and UV-Vis Spectroscopic Correlations with Computational Models

The reaction of this compound (mesityl azide) with iron(I) precursors has been shown to yield trigonal imido iron complexes. The electronic structure of these complexes has been extensively studied, revealing a delicate balance between imide, imidyl, and nitrene character. A combination of Electron Paramagnetic Resonance (EPR), Mössbauer, and UV-Vis spectroscopy, supported by computational methods, has been instrumental in elucidating the nature of the iron-nitrogen bond in these species.

In a notable study, the reaction of mesityl azide with a linear iron precursor led to the formation of an imido iron complex that could exist in two oxidation states. The electronic structure of the reduced form was determined to be a ferromagnetically coupled iron(II) imidyl radical. In contrast, the oxidized form exhibited mixed iron(III) imidyl and electrophilic iron(ii) nitrene character. nih.govmtak.hunih.govresearchgate.net

Mössbauer Spectroscopy:

Zero-field 57Fe Mössbauer spectroscopy of the oxidized imido iron complex revealed an isomer shift (IS) of δ = 0.21 mm s−1. mtak.huresearchgate.net In comparison, the reduced form of the complex showed an isomer shift of δ = 0.43 mm s−1 and a quadrupole splitting (QS) of |ΔEQ| = 4.18 mm s−1 at 80 K. nih.govmtak.hunih.gov These parameters, when compared with computational models, provide strong evidence for the assigned oxidation and spin states of the iron center in both the neutral and anionic complexes. nih.govmtak.hunih.govresearchgate.net

Spectroscopic ParameterOxidized ComplexReduced Complex
Isomer Shift (δ) 0.21 mm s⁻¹0.43 mm s⁻¹
Quadrupole Splitting ( ΔEQ)
Temperature Not specified80 K

EPR Spectroscopy:

EPR spectroscopy is a powerful tool for characterizing paramagnetic species. For iron complexes, it can help determine the spin state of the metal center and the nature of the radical species. rsc.org In the study of the imido iron complex derived from this compound, EPR spectroscopy, in conjunction with computational analysis, was crucial in identifying the imidyl radical character of the reduced complex. nih.govmtak.hunih.gov The simulation of spin-polarized EPR spectra is a key component in understanding the dynamics of formation and the electronic and structural properties of photoexcited states and radical intermediates. uni-bonn.deumich.eduresearchgate.netlatrobe.edu.au

UV-Vis Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of the imido iron complexes were also analyzed and correlated with computational models to further understand their electronic structure. nih.govmtak.hunih.gov

Time-Resolved Spectroscopic Probes of Reaction Dynamics

The initial steps in the photochemistry of aryl azides, including this compound, are incredibly fast, occurring on the femtosecond to picosecond timescale. Time-resolved spectroscopy is essential for observing the transient intermediates and understanding the dynamics of these reactions.

Upon photoexcitation, aryl azides typically form a singlet nitrene, which is a highly reactive intermediate. Ultrafast spectroscopy has been used to study the photochemistry of various aryl azides. nih.gov In these studies, the decay of the initially formed singlet excited state of the azide is observed, which is concurrent with the appearance of the transient absorption of the corresponding singlet nitrene. nih.gov The intermediate singlet ground state of the azide is often not observed due to its very short lifetime and rapid fragmentation to form the nitrene. nih.gov

For other aryl azides, femtosecond UV/Vis spectroscopy has revealed that the singlet azide second excited states have lifetimes of hundreds of femtoseconds. nih.gov Following the decay of these excited states, the growth of the transient absorption of the corresponding singlet nitrenes is observed. nih.gov For instance, the vibrational cooling of para-biphenylnitrene has been observed to occur in 11 picoseconds. nih.gov The lifetime of singlet ortho-biphenylnitrene in acetonitrile (B52724) is 16 picoseconds, while singlet 1-naphthylnitrene has a lifetime of 12 picoseconds in the same solvent at room temperature. nih.gov While specific time-resolved data for this compound is not detailed in the available literature, the general principles observed for other aryl azides are expected to apply. The bulky methyl groups in this compound likely influence the lifetime and reactivity of the resulting nitrene intermediate.

Computational calculations complement these experimental findings by predicting that the second excited state (S₂) of the azide is a bound state, and there is a significantly lower energy barrier for the formation of the arylnitrene from the first excited state (S₁) of the azide. nih.gov

Applications of 2,4,6 Trimethylphenylazide in Advanced Organic Synthesis

Strategic Precursor for Nitrogen-Containing Fine Chemicals and Building Blocks

The azide (B81097) functional group is a cornerstone in the synthesis of nitrogen-containing molecules, and 2,4,6-trimethylphenylazide serves as an effective starting material for accessing a variety of valuable chemical entities. lookchem.com Its transformations are central to the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. lookchem.com

One of the primary applications is in the synthesis of nitrogen heterocycles, which are core structures in many biologically active compounds. organic-chemistry.orgclockss.orgnih.govmdpi.com Aziridines, highly strained three-membered rings containing a nitrogen atom, are particularly important synthetic intermediates. baranlab.org this compound can be used as a nitrene source for the aziridination of olefins, providing a direct route to N-mesityl substituted aziridines. organic-chemistry.orgru.nl These N-aryl aziridines are versatile building blocks that can undergo ring-opening reactions with various nucleophiles to produce complex amines and amino acid derivatives. baranlab.orgnih.gov

Furthermore, the reduction of the azide group in this compound provides a straightforward route to 2,4,6-trimethylaniline (B148799) (mesitylamine), a sterically hindered primary amine. This compound and its derivatives are important precursors for the synthesis of specialized ligands, such as β-diketimines, and other fine chemicals where steric bulk is required to influence reactivity or stability. researchgate.netnih.gov The conversion of aryl azides to anilines is a fundamental transformation that underscores the utility of these compounds as stable amine precursors. nih.gov

Role in Metal-Catalyzed C-H Functionalization Strategies

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a major goal in modern organic synthesis, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov this compound has proven to be an exceptional nitrene source for metal-catalyzed C-H amination reactions, enabling the direct formation of C-N bonds. nih.gov

Iron-Catalyzed C-H Amination: Due to its low cost and low toxicity, iron is a highly desirable metal for catalysis. nih.gov Research has demonstrated that iron complexes can effectively catalyze the intermolecular amination of C-H bonds using this compound. digitellinc.comosti.gov For instance, an iron(II) complex has been used for the amination of C(sp³)–H bonds in substrates like 9,10-dihydroanthracene. nih.gov The reaction proceeds efficiently at 80 °C, often completing within an hour with catalyst loadings as low as 2 mol%. nih.govosti.gov This methodology is tolerant of various aryl azides that possess dimethyl substitution in the ortho positions. nih.gov A key aspect of this process is the formation of a high-valent iron-imido intermediate, which is responsible for the C-H activation and subsequent nitrogen insertion. digitellinc.comosti.gov

Table 1: Iron-Catalyzed Intermolecular C-H Amination using this compound

Substrate Catalyst Conditions Product(s) Yield
9,10-Dihydroanthracene [(tBu pyrpyrr2 )Fe(OEt2 )] 2 mol% catalyst, 80 °C, 1 hr Single and double C-H amination products ~90% (single), ~8% (double) osti.gov
Cyclohexadiene Derivatives [(tBu pyrpyrr2 )Fe(OEt2 )] 80 °C, 1 hr C-H amination products Not specified nih.govosti.gov

Rhodium- and Palladium-Catalyzed Reactions: Rhodium and palladium complexes are also prominent catalysts for C-H functionalization. researchgate.netnih.govnih.govescholarship.org While specific examples detailing the extensive use of this compound with these metals are part of a broader class of reactions, the principles remain the same. Rhodium(III) catalysts, for example, are known to engage in oxidative coupling of C-H bonds with various partners. nih.gov In such systems, an aryl azide like this compound would serve as the amino source. Similarly, palladium-catalyzed C-H functionalization has been employed for C-N bond formation, creating heterocyclic structures or installing amino groups on aromatic rings. nih.govnih.govresearchgate.net The directing-group-assisted approach is common in these reactions to control the site-selectivity of the C-H activation step. nih.govresearchgate.net

Contribution to Nitrogen Atom Transfer Methodologies

Nitrogen atom transfer reactions are a powerful class of transformations that install nitrogen-containing functional groups into organic molecules. This compound is an excellent reagent for these methodologies, as it readily generates a mesitylnitrene intermediate upon thermal or photochemical activation, or through coordination to a metal catalyst. digitellinc.com This highly reactive species is the key player in the nitrogen transfer process.

Aziridination of Olefins: One of the classic examples of nitrene transfer is the aziridination of alkenes. The reaction of this compound with an olefin, often catalyzed by a transition metal complex, leads to the formation of an N-mesitylaziridine. organic-chemistry.org This reaction is a direct method for converting a C=C double bond into a valuable nitrogen-containing three-membered ring. The stereospecificity of this reaction is often high, particularly in metal-catalyzed systems. organic-chemistry.org

C-H Amination/Amidation: As discussed in the previous section, metal-catalyzed C-H amination is a prime example of nitrogen atom transfer. nih.govosti.govwordpress.com The catalyst facilitates the decomposition of the azide to a metal-nitrenoid or imido species, which then inserts into a C-H bond. nih.govwordpress.com This process avoids the need for harsh oxidants and provides a direct route to amines from hydrocarbons. The reaction can be performed both inter- and intramolecularly, with the latter providing a route to cyclic amines. nih.gov

Other Nitrogen Transfer Reactions: Beyond C-H bonds and olefins, nitrene transfer from aryl azides can occur with other functional groups. For example, reactions with boronic acids can lead to the formation of N-aryl amines. The versatility of this compound as a nitrogen source continues to be explored in the development of new synthetic methods for forming C-N bonds. nih.gov

Development of Novel Reagents and Ligand Systems through Azide Transformations

The azide group in this compound is not only a source of nitrogen for other substrates but can also be transformed to create new, functional molecules that can act as reagents or ligands themselves.

Synthesis of Phosphine (B1218219) Ligands: The Staudinger reaction, which involves the reaction of an azide with a phosphine, is a key transformation in this context. The initial product is an iminophosphorane (or phosphazene), which can be a valuable synthetic intermediate. Hydrolysis of the iminophosphorane yields a primary amine and a phosphine oxide. Alternatively, these iminophosphoranes can be used to synthesize more complex ligands. While direct synthesis of phosphine ligands from this compound is a specialized area, the underlying chemical principles are well-established for creating P-N bonds, which are features of various important ligand classes. psu.edu For example, bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide is a known compound, illustrating the compatibility of the mesityl group within phosphine-based structures. mdpi.com

Formation of Organometallic Reagents: While less common, transformations of the aryl group of this compound can lead to new organometallic reagents. For instance, lithiation of the aromatic ring, if compatible with the azide group, could generate a nucleophilic species for further reactions. More commonly, related anilines derived from the azide are used to create Schiff base ligands, which readily coordinate with metals like palladium to form palladacycles. researchgate.net These cyclometalated compounds are stable and have applications in catalysis. researchgate.net The synthesis of Grignard or organolithium reagents typically involves aryl halides, but the functional group compatibility with the azide would be a key consideration in any synthetic design. libretexts.orglibretexts.orgmsu.edu

Table of Compounds Mentioned

Compound Name
This compound
2,4,6-trimethylaniline
9,10-dihydroanthracene
Aziridine
β-diketimine
bis(2,4,6-trimethylphenyl)phosphine oxide
Iminophosphorane
Palladacycle
Phosphine
Phosphine oxide

Q & A

What are the optimal synthetic conditions for preparing 2,4,6-trimethylphenylazide, and how can competing byproducts be minimized?

Category: Basic Synthesis Methodology
Answer:
The compound is synthesized via the reaction of 2,4,6-trimethylbenzenediazonium fluoroborate with difluoramine (HNF₂) in the presence of potassium fluoride (KF). Optimal yields (86%) are achieved under anhydrous conditions at 0–5°C, with rigorous exclusion of moisture to prevent hydrolysis. The use of KF as a catalyst facilitates fluoride ion abstraction, promoting aromatization and suppressing side reactions. Trace amounts of mesitylene (a byproduct) may form due to unintended defluorination; this can be minimized by controlling reaction time and maintaining stoichiometric excess of HNF₂ .

How can researchers analyze competing reaction pathways during the synthesis of this compound?

Category: Advanced Reaction Mechanism Analysis
Answer:
Competing pathways, such as mesitylene formation, can be studied using isotopic labeling (e.g., ¹⁵N or ¹⁹F NMR) to track fluoride displacement and triazine intermediate decomposition. Kinetic studies under varying temperatures and reagent ratios (e.g., HNF₂:KF) help identify rate-determining steps. Computational methods (DFT calculations) can model transition states to elucidate defluorination pathways. Chromatographic separation (HPLC or GC-MS) coupled with mass spectrometry is critical for isolating and identifying low-concentration byproducts .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Category: Basic Characterization Techniques
Answer:

  • NMR Spectroscopy: ¹H NMR in CDCl₃ resolves methyl protons (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.0 ppm). ¹³C NMR confirms the absence of diazonium groups (no peaks >160 ppm).
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF detects the molecular ion [M+H]⁺ at m/z 175.1.
  • Chromatography: TLC (hexane:ethyl acetate, 9:1) with UV visualization monitors reaction progress. For purity assessment, reverse-phase HPLC using a C18 column is recommended .

How should researchers address discrepancies in reported spectral data for this compound derivatives?

Category: Advanced Data Contradiction Analysis
Answer:
Discrepancies often arise from solvent effects, impurities, or isomerization. To resolve these:

Compare experimental data with computational predictions (e.g., Gaussian-based NMR chemical shift simulations).

Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals.

Cross-validate with X-ray crystallography for solid-state structure confirmation, as seen in related trimethylphenyl acetamides .

Replicate synthesis under strictly controlled conditions to rule out environmental variables .

What are the thermal and chemical stability considerations for this compound in experimental settings?

Category: Basic Stability Assessment
Answer:
The compound is sensitive to heat (>80°C) and UV light, which can trigger decomposition via azide group scission. Storage under inert gas (N₂/Ar) at –20°C in amber vials is advised. Reactivity with reducing agents (e.g., LiAlH₄) or strong acids should be avoided. Stability tests via differential scanning calorimetry (DSC) and accelerated aging studies (40°C/75% RH) are recommended for long-term storage protocols .

How can this compound be utilized in the synthesis of fluorinated bioactive compounds?

Category: Advanced Application in Drug Development
Answer:
The trimethylphenyl group enhances steric hindrance, making the azide a stable intermediate for click chemistry (e.g., CuAAC reactions) to synthesize triazole-linked fluorinated drugs. For example:

Fluorinated Anticancer Agents: Couple with propargyl-functionalized fluorinated moieties to improve metabolic stability.

Enzyme Inhibitors: Use the azide as a photoaffinity label for target identification via UV crosslinking.
Validate bioactivity using MALDI-MS with 2,4,6-trihydroxyacetophenone (THAP) matrix for lipidomic profiling of cellular responses .

What experimental design principles apply when scaling up this compound synthesis for collaborative studies?

Category: Advanced Process Optimization
Answer:

Safety Protocols: Implement explosion-proof reactors due to azide instability.

Batch vs. Flow Chemistry: For >100 g scale, continuous flow systems reduce exothermic risks and improve yield reproducibility.

Quality Control: Use inline FTIR to monitor diazonium intermediate consumption.

Byproduct Management: Optimize KF recycling to reduce waste, as excess fluoride ions can catalyze side reactions .

How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?

Category: Advanced Mechanistic Studies
Answer:
The electron-donating methyl groups increase aromatic ring electron density, reducing azide electrophilicity and slowing [3+2] cycloaddition rates. Substituent effects can be quantified via Hammett σ⁺ values. Computational analysis (NBO charges, frontier molecular orbitals) predicts regioselectivity in reactions with strained alkynes. Experimental validation using kinetic isotopic effects (KIE) and substituent scrambling (e.g., NOESY) confirms mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.